Proteína beta-amiloide (1-16)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

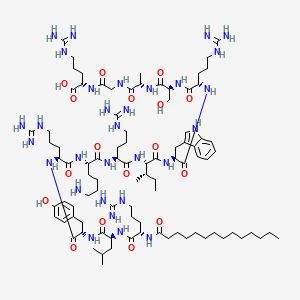

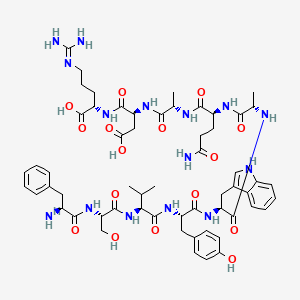

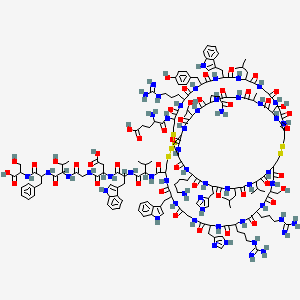

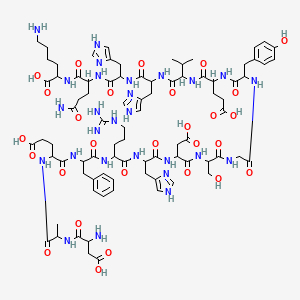

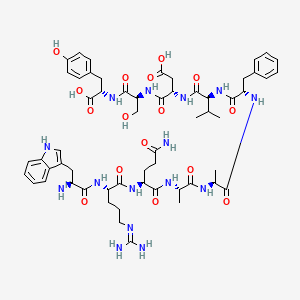

Amyloid beta-Protein (1-16) is a fragment of the Amyloid beta-Protein (Aβ), which is the main component of neuritic plaques found in the brains of Alzheimer’s disease (AD) patients . Aβ is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases .

Molecular Structure Analysis

The detailed molecular mechanisms of the pathway and the spatial-temporal dynamics leading to synaptic failure, neurodegeneration, and clinical onset are still under intense investigation . The structures cover 30–50% of the conformational ensembles extracted from the free energy minima .Chemical Reactions Analysis

Proteins interactions with reactive oxygen agents may result in covalent modifications of amino acid residues in proteins, formation of protein-protein cross-linkages and oxidation of the protein backbone resulting in protein fragmentation . Oxidation targets for Aβ (1-16) are the histidine residues coordinated to the metal ions .Aplicaciones Científicas De Investigación

Papel en la enfermedad de Alzheimer

La proteína beta-amiloide (1-16) juega un papel significativo en la enfermedad de Alzheimer (EA), una enfermedad neurodegenerativa progresiva que afecta el comportamiento, el pensamiento, el aprendizaje y la memoria en personas mayores {svg_1}. En la EA, los datos genéticos, bioquímicos y de modelos animales apoyan un papel central para Aβ, y en particular el péptido Aβ 1-42, en la formación de agregados y neurodegeneración {svg_2}.

Insolubilidad de proteínas y envejecimiento

El amiloide β acelera la insolubilidad de proteínas en todo el proteoma relacionada con la edad {svg_3}. Las proteínas que se vuelven insolubles durante el envejecimiento en organismos modelo son capaces de acelerar la agregación de Aβ in vitro y la vida útil in vivo {svg_4}. La expresión de Aβ impulsa la insolubilidad de proteínas en todo el proteoma en C. elegans, incluso en animales jóvenes {svg_5}.

Impacto en la proteostasis

La expresión de Aβ tiene un impacto significativo en la proteostasis. Impulsa la insolubilidad de proteínas en todo el proteoma, que es muy similar al proteoma insoluble impulsado por el envejecimiento normal {svg_6}. Este subproteoma vulnerable se denomina proteoma insoluble central (CIP) {svg_7}.

Asociación con enfermedades crónicas relacionadas con la edad (CARD)

El CIP, impulsado por la expresión de Aβ, está repleto de procesos biológicos implicados no solo en enfermedades neurodegenerativas sino también en una amplia gama de enfermedades crónicas relacionadas con la edad (CARD) {svg_8}. Esto sugiere que la pérdida de proteostasis relacionada con la edad podría desempeñar un papel en el riesgo general de CARD {svg_9}.

Potencial terapéutico

El metabolito geroprotector derivado del intestino, Urolithin A, alivia la toxicidad de Aβ, lo que respalda su uso en ensayos clínicos para la demencia y las enfermedades relacionadas con la edad {svg_10}.

Papel en el daño sináptico

En la enfermedad de Alzheimer, los cambios patológicos causantes de la enfermedad incluyen daño sináptico y cambios estructurales y funcionales mitocondriales, además del aumento de la producción y la acumulación de tau fosforilada (p-tau) y amiloide beta (Aβ) en las regiones cerebrales afectadas {svg_11}.

Mecanismo De Acción

Target of Action

Amyloid Beta-Protein (1-16) primarily targets the Amyloid Precursor Protein (APP) . APP plays a role in the nervous system, possibly through the promotion of neurite outgrowth and long-term potentiation by modulation of calcium release . The Amyloid Beta-Protein (1-16) also targets histidine residues coordinated to metal ions .

Mode of Action

Amyloid Beta-Protein (1-16) is derived from the Amyloid Precursor Protein (APP), which is cleaved by beta secretase and gamma secretase to yield Amyloid Beta-Protein in a cholesterol-dependent process . This peptide can aggregate to form flexible soluble oligomers. Certain misfolded oligomers, known as “seeds”, can induce other Amyloid Beta-Protein molecules to also take the misfolded oligomeric form, leading to a chain reaction akin to a prion infection .

Biochemical Pathways

Amyloid Beta-Protein (1-16) is involved in the amyloidogenic pathway, where the Amyloid Precursor Protein (APP) is first cleaved by beta-secretase, producing soluble beta-APP fragments and C-terminal beta fragment. This fragment is further cleaved by gamma-secretase, generating APP intracellular domain and Amyloid Beta-Protein .

Pharmacokinetics

It is known that amyloid beta-protein efflux is normally mediated via its receptors on the brain endothelium, and the clearance mechanism is mainly mediated by cell surface proteins, mainly low-density lipoprotein receptor-related protein 1 (lrp1), which localizes predominantly on the abluminal side of the cerebral endothelium .

Result of Action

The accumulation and aggregation of Amyloid Beta-Protein (1-16) in the brain are considered to be the distinct morphological hallmark of early onset of Alzheimer’s Disease . It is believed to trigger the progression of Alzheimer’s Disease via accumulation and aggregation . At physiological levels, Amyloid Beta-Protein reduces the excitatory activity of potassium channels and reduces neuronal apoptosis . At high (pathological) doses, it inhibits memory .

Action Environment

The action of Amyloid Beta-Protein (1-16) can be influenced by various environmental factors. For instance, the rate of removal of Amyloid Beta-Protein is significantly increased during sleep . Moreover, the presence of metal ions in the environment can influence the oxidation targets for Amyloid Beta-Protein (1-16) .

Safety and Hazards

Propiedades

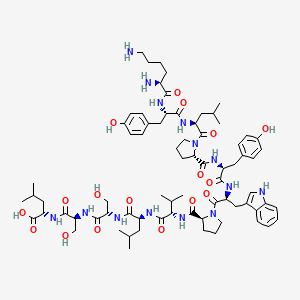

IUPAC Name |

6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[(2-amino-3-carboxypropanoyl)amino]propanoylamino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H119N27O28/c1-41(2)68(82(137)109-59(30-47-35-92-40-97-47)80(135)107-57(28-45-33-90-38-95-45)78(133)102-51(18-21-62(87)114)73(128)104-54(83(138)139)12-7-8-24-85)111-75(130)53(20-23-65(118)119)103-76(131)55(27-44-14-16-48(113)17-15-44)99-63(115)36-94-71(126)61(37-112)110-81(136)60(32-67(122)123)108-79(134)58(29-46-34-91-39-96-46)106-72(127)50(13-9-25-93-84(88)89)101-77(132)56(26-43-10-5-4-6-11-43)105-74(129)52(19-22-64(116)117)100-69(124)42(3)98-70(125)49(86)31-66(120)121/h4-6,10-11,14-17,33-35,38-42,49-61,68,112-113H,7-9,12-13,18-32,36-37,85-86H2,1-3H3,(H2,87,114)(H,90,95)(H,91,96)(H,92,97)(H,94,126)(H,98,125)(H,99,115)(H,100,124)(H,101,132)(H,102,133)(H,103,131)(H,104,128)(H,105,129)(H,106,127)(H,107,135)(H,108,134)(H,109,137)(H,110,136)(H,111,130)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,138,139)(H4,88,89,93) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSRFXGDLPWBBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CNC=N2)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H119N27O28 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1955.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: How does Amyloid beta-Protein (1-16) interact with copper(II) ions and what are the implications of this interaction?

A1: Amyloid beta-Protein (1-16) demonstrates a strong affinity for copper(II) ions. Research suggests that the N-terminal region of this peptide, specifically the amino acid residues 1-16, plays a crucial role in binding up to four copper(II) ions. [] This interaction is believed to be significant in the context of Alzheimer's disease (AD), as copper, along with other metals, accumulates in amyloid deposits found in the brains of AD patients. [] While the exact role of metal binding in AD pathogenesis is not fully understood, it is an active area of research.

Q2: What experimental techniques were employed to study the interaction between Amyloid beta-Protein (1-16) and copper(II) ions?

A2: Researchers utilized a combination of techniques to investigate this interaction. These include:

- Potentiometry: To determine the stability constants of the formed complexes and understand the metal binding affinity. []

- Spectroscopic methods (UV-Vis, circular dichroism, and electron paramagnetic resonance): To elucidate the structural features of the copper(II) complexes and gain insights into the coordination environment around the metal ion. []

- Electrospray ionization mass spectrometry (ESI-MS): To identify the different copper(II)-peptide complexes formed and their stoichiometry. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)